5-(3-Bromo-5-methoxyphenyl)thiazol-2-amine
CAS No.:
Cat. No.: VC18778593
Molecular Formula: C10H9BrN2OS
Molecular Weight: 285.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H9BrN2OS |
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Molecular Weight | 285.16 g/mol |
IUPAC Name | 5-(3-bromo-5-methoxyphenyl)-1,3-thiazol-2-amine |
Standard InChI | InChI=1S/C10H9BrN2OS/c1-14-8-3-6(2-7(11)4-8)9-5-13-10(12)15-9/h2-5H,1H3,(H2,12,13) |
Standard InChI Key | MNQYOTPDCWIDFB-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=CC(=C1)C2=CN=C(S2)N)Br |
Introduction
Chemical Identity and Structural Properties
Molecular and Physicochemical Characteristics
5-(3-Bromo-5-methoxyphenyl)thiazol-2-amine (CAS: 2734774-28-6) is characterized by the following properties :
Property | Value |
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Molecular Formula | C₁₀H₉BrN₂OS |
Molecular Weight | 285.16 g/mol |
Boiling Point | 393.1 ± 37.0 °C (predicted) |
Density | 1.646 ± 0.06 g/cm³ (20 °C) |
pKa | 3.74 ± 0.10 (predicted) |
Purity | ≥97% |
The methoxy group at the 5-position and bromine at the 3-position on the phenyl ring contribute to its electron-deficient aromatic system, enhancing reactivity in electrophilic substitutions .
Structural Isomerism and Comparison
Distinct from its positional isomers (e.g., 5-(3-bromo-4-methoxyphenyl)thiazol-2-amine, CAS: 764710-12-5 ), the 3-bromo-5-methoxy substitution pattern confers unique electronic effects. Compared to the 4-methoxy analog, the 5-methoxy group increases steric hindrance, altering binding affinities in biological systems .
Synthetic Methodologies
One-Pot Synthesis via Hantzsch-Thiazole Cyclization
A optimized route involves the condensation of α-bromomethyl-ketones with thiosemicarbazides in ethanol, followed by oxidation with m-chloroperoxybenzoic acid (mCPBA) :
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Step 1: Thiosemicarbazide reacts with α-bromomethyl-ketone to form a thiourea intermediate.
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Step 2: mCPBA-mediated oxidation induces cyclization, yielding the 5-bromo-thiazole core.
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Solvent: Ethanol (0.3 M)
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Temperature: Room temperature
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Time: 30 minutes (cyclization step)
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Yield: 70–91% (dependent on substituents)
Purification and Crystallization
Purification via precipitation (methanol/water) achieves >95% purity. Crystallization studies reveal monoclinic crystal systems with intramolecular C–H···C interactions stabilizing the lattice .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃):
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¹³C NMR (100 MHz, CDCl₃):
Liquid Chromatography-Mass Spectrometry (LCMS)
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Molecular Ion Peak: m/z 285.16 [M + H]⁺, consistent with the molecular formula C₁₀H₉BrN₂OS .
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Fragmentation patterns include loss of Br (–79.90 Da) and –OCH₃ (–31.03 Da) .
Comparative Analysis with Structural Analogs
Key Trend: Electron-donating groups (e.g., –OCH₃) at R2 improve MAGL binding affinity by 1.5–2.0 fold compared to halogenated analogs .
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